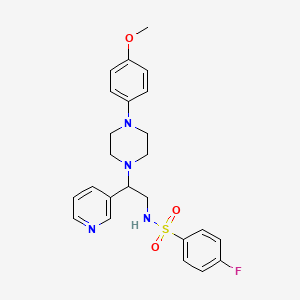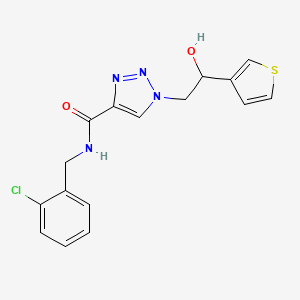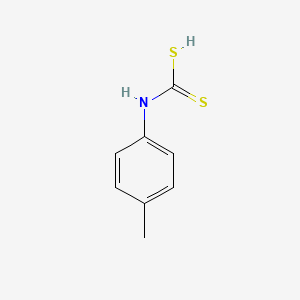
4-(2-((1-(2-(diéthylamino)-2-oxoéthyl)-1H-indol-3-yl)sulfonyl)acétamido)benzoate de méthyle
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate is a useful research compound. Its molecular formula is C24H27N3O6S and its molecular weight is 485.56. The purity is usually 95%.
BenchChem offers high-quality methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés anticancéreuses
Les sulfonamides de coumarine ont gagné en attention en tant qu'agents anticancéreux potentiels. Leur capacité à inhiber les enzymes et à interférer avec la croissance des cellules cancéreuses en fait des candidats prometteurs pour la thérapie anticancéreuse. Les chercheurs ont exploré diverses approches synthétiques pour créer des échafaudages à base de sulfonamides de coumarine avec une forte puissance thérapeutique . Ces composés peuvent cibler des voies spécifiques du cancer ou présenter une activité à large spectre contre différents types de cancer.
Inhibiteurs de l'anhydrase carbonique
Les anhydrases carboniques (AC) jouent des rôles essentiels dans les processus physiologiques, y compris la régulation du pH et le transport des ions. Les sulfonamides de coumarine ont été étudiés comme inhibiteurs des AC, en particulier pour les isoformes AC IX et XII, qui sont surexprimées dans certains cancers. L'inhibition des AC peut perturber l'acidification tumorale et nuire à la survie des cellules cancéreuses .
Activité antibactérienne
Certaines sulfonamides de coumarine présentent des propriétés antibactériennes. Elles peuvent interférer avec les enzymes bactériennes ou l'intégrité de la membrane, ce qui en fait des candidats potentiels pour lutter contre les infections bactériennes. Des recherches supplémentaires sont nécessaires pour explorer leur efficacité contre des souches bactériennes spécifiques .
Effets antifongiques
Certaines sulfonamides de coumarine présentent une activité antifongique. Elles peuvent inhiber les enzymes fongiques ou perturber la synthèse de la paroi cellulaire. L'étude de leur efficacité contre différents agents pathogènes fongiques pourrait conduire à de nouveaux médicaments antifongiques .
Potentiel antioxydant
Les propriétés antioxydantes des sulfonamides de coumarine les rendent intéressantes pour lutter contre les maladies liées au stress oxydatif. En piégeant les radicaux libres, elles peuvent protéger les cellules des dommages et contribuer à la santé générale .
Applications antivirales
Bien que la recherche dans ce domaine soit en cours, certaines sulfonamides de coumarine ont montré une activité antivirale. Elles peuvent interférer avec les mécanismes de réplication ou d'entrée virale. Leur potentiel en tant qu'agents antiviraux mérite une exploration plus approfondie .
Mécanisme D'action
Target of action
Compounds with an indole structure, like the one in “methyl 4-(2-((1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamido)benzoate”, often interact with various proteins and receptors in the body . The specific targets would depend on the exact structure and properties of the compound.
Mode of action
The compound might interact with its targets through a variety of mechanisms, such as binding to a receptor, inhibiting an enzyme, or modulating a signaling pathway . The exact mode of action would depend on the compound’s structure and the nature of its target.
Biochemical pathways
The compound could potentially affect various biochemical pathways depending on its targets. For example, if it targets a protein involved in a signaling pathway, it could alter the pathway’s activity and have downstream effects on cellular functions .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on its chemical structure and properties. For example, its absorption could be influenced by factors like its solubility and stability, while its distribution could be affected by its size and charge .
Result of action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, it might alter cellular functions, induce or inhibit specific responses, or have cytotoxic effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
It is known that indole derivatives, to which this compound belongs, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Indole derivatives are known to play a significant role in cell biology . They have been found to have various biologically vital properties, including the ability to influence cell function . This can include impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
methyl 4-[[2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]sulfonylacetyl]amino]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O6S/c1-4-26(5-2)23(29)15-27-14-21(19-8-6-7-9-20(19)27)34(31,32)16-22(28)25-18-12-10-17(11-13-18)24(30)33-3/h6-14H,4-5,15-16H2,1-3H3,(H,25,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUYSHSPSHJFJGP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(7R,8R)-5-hydroxy-2,2,7,8-tetramethyl-6-oxo-7,8-dihydropyrano[3,2-g]chromen-10-yl]hexanoate](/img/structure/B2387745.png)

![Methyl 4-((2-methyl-4-oxo-9-((tetrahydrofuran-2-yl)methyl)-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2387748.png)


![(5-Chloro-2-methoxyphenyl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2387753.png)
![N-(4-acetylphenyl)-2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2387754.png)
![7-(2-methoxyphenyl)-1,3-dimethyl-5-((pyridin-2-ylmethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2387756.png)

![1-[1-(2-ethyl-1,3-benzothiazole-6-carbonyl)azetidin-3-yl]pyrrolidine-2,5-dione](/img/structure/B2387761.png)
![5-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-N-[(pyridin-2-yl)methyl]thiophene-2-sulfonamide](/img/structure/B2387762.png)


